Cas no 474625-74-6 (5-acetamido-2,3-diphenyl-1,2,4-thiadiazol-2-ylium perchlorate)

5-アセトアミド-2,3-ジフェニル-1,2,4-チアジアゾリウム過塩素酸塩は、有機合成化学において有用な複素環式化合物です。この化合物は、1,2,4-チアジアゾール骨格にアセトアミド基とフェニル基が導入された構造を持ち、高い反応性と安定性を兼ね備えています。過塩素酸カウンターイオンにより優れた結晶性を示し、X線結晶構造解析に適した特性を有します。特に、求電子試薬としての反応性や、配位子としての利用可能性が研究されています。その特異的な分子構造は、医薬品中間体や機能性材料の開発における重要な構築単位としての潜在性を秘めています。

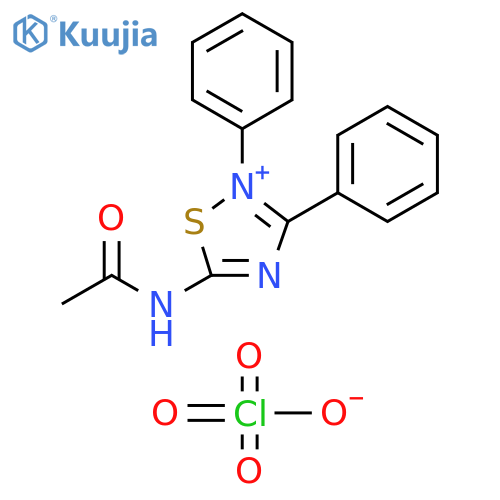

474625-74-6 structure

商品名:5-acetamido-2,3-diphenyl-1,2,4-thiadiazol-2-ylium perchlorate

5-acetamido-2,3-diphenyl-1,2,4-thiadiazol-2-ylium perchlorate 化学的及び物理的性質

名前と識別子

-

- 5-acetamido-2,3-diphenyl-1,2,4-thiadiazol-2-ylium perchlorate

- 5-acetamido-2,3-diphenyl-1,2,4-thiadiazol-2-ium perchlorate

- AKOS024364896

- 5-acetamido-2,3-diphenyl-1,2lambda5,4-thiadiazol-2-ylium perchlorate

- 474625-74-6

- F0172-0028

- N-(2,3-diphenyl-1,2,4-thiadiazol-2-ium-5-yl)acetamide;perchlorate

-

- インチ: 1S/C16H13N3OS.ClHO4/c1-12(20)17-16-18-15(13-8-4-2-5-9-13)19(21-16)14-10-6-3-7-11-14;2-1(3,4)5/h2-11H,1H3;(H,2,3,4,5)

- InChIKey: IQRRUAYXYIUWKA-UHFFFAOYSA-N

- ほほえんだ: Cl([O-])(=O)(=O)=O.N(C1S[N+](C2C=CC=CC=2)=C(C2C=CC=CC=2)N=1)C(=O)C

計算された属性

- せいみつぶんしりょう: 395.0342694g/mol

- どういたいしつりょう: 395.0342694g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 7

- 重原子数: 26

- 回転可能化学結合数: 3

- 複雑さ: 449

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 148Ų

5-acetamido-2,3-diphenyl-1,2,4-thiadiazol-2-ylium perchlorate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F0172-0028-4mg |

5-acetamido-2,3-diphenyl-1,2lambda5,4-thiadiazol-2-ylium perchlorate |

474625-74-6 | 90%+ | 4mg |

$66.0 | 2023-05-17 | |

| Life Chemicals | F0172-0028-2mg |

5-acetamido-2,3-diphenyl-1,2lambda5,4-thiadiazol-2-ylium perchlorate |

474625-74-6 | 90%+ | 2mg |

$59.0 | 2023-05-17 | |

| Life Chemicals | F0172-0028-10mg |

5-acetamido-2,3-diphenyl-1,2lambda5,4-thiadiazol-2-ylium perchlorate |

474625-74-6 | 90%+ | 10mg |

$79.0 | 2023-05-17 | |

| Life Chemicals | F0172-0028-1mg |

5-acetamido-2,3-diphenyl-1,2lambda5,4-thiadiazol-2-ylium perchlorate |

474625-74-6 | 90%+ | 1mg |

$54.0 | 2023-05-17 | |

| Life Chemicals | F0172-0028-5μmol |

5-acetamido-2,3-diphenyl-1,2lambda5,4-thiadiazol-2-ylium perchlorate |

474625-74-6 | 90%+ | 5μl |

$63.0 | 2023-05-17 | |

| Life Chemicals | F0172-0028-10μmol |

5-acetamido-2,3-diphenyl-1,2lambda5,4-thiadiazol-2-ylium perchlorate |

474625-74-6 | 90%+ | 10μl |

$69.0 | 2023-05-17 | |

| Life Chemicals | F0172-0028-5mg |

5-acetamido-2,3-diphenyl-1,2lambda5,4-thiadiazol-2-ylium perchlorate |

474625-74-6 | 90%+ | 5mg |

$69.0 | 2023-05-17 | |

| Life Chemicals | F0172-0028-2μmol |

5-acetamido-2,3-diphenyl-1,2lambda5,4-thiadiazol-2-ylium perchlorate |

474625-74-6 | 90%+ | 2μl |

$57.0 | 2023-05-17 | |

| Life Chemicals | F0172-0028-3mg |

5-acetamido-2,3-diphenyl-1,2lambda5,4-thiadiazol-2-ylium perchlorate |

474625-74-6 | 90%+ | 3mg |

$63.0 | 2023-05-17 |

5-acetamido-2,3-diphenyl-1,2,4-thiadiazol-2-ylium perchlorate 関連文献

-

Huang Zhou,Jian Zhang,Ibrahim Saana Amiinu,Chenyu Zhang,Xiaobo Liu,Wenmao Tu,Mu Pan,Shichun Mu Phys. Chem. Chem. Phys., 2016,18, 10392-10399

-

Jayaraman Jayabharathi,Annadurai Prabhakaran,Chockalingam Karunakaran,Venugopal Thanikachalam,Munusamy Sundharesan RSC Adv., 2016,6, 18718-18736

-

Juan Herranz,Nicholas Larouche,Thomas M. Arruda,Michel Lefèvre,Frédéric Jaouen,Peter Bogdanoff,Sebastian Fiechter,Irmgard Abs-Wurmbach,Sanjeev Mukerjee,Jean-Pol Dodelet Phys. Chem. Chem. Phys., 2012,14, 11673-11688

474625-74-6 (5-acetamido-2,3-diphenyl-1,2,4-thiadiazol-2-ylium perchlorate) 関連製品

- 1245645-65-1(4-(2-bromoethyl)indol-2-one)

- 1261676-70-3(2-(Difluoromethyl)-4-iodonitrobenzene)

- 61549-49-3(9-Decenenitrile)

- 1379526-94-9(5,7-bis(trifluoromethyl)-1,8-naphthyridine-2-carboxylic acid)

- 1483263-48-4(4-(2,5-dichlorothiophen-3-yl)butan-1-amine)

- 1394780-04-1(5,6-dichloro-N-methyl-N-(pyridin-3-yl)methylpyridine-3-sulfonamide)

- 2229666-42-4(3-(1-{(tert-butoxy)carbonylamino}cyclobutyl)prop-2-enoic acid)

- 2092798-12-2(4-(3,4-Difluorophenyl)-3,3-dimethylpyrrolidine)

- 1172303-60-4(2-{4-(2-ethoxynaphthalene-1-carbonyl)piperazin-1-ylmethyl}-1-methyl-1H-1,3-benzodiazole)

- 110502-51-7(4,4-dimethylhexane-1-thiol)

推奨される供給者

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量